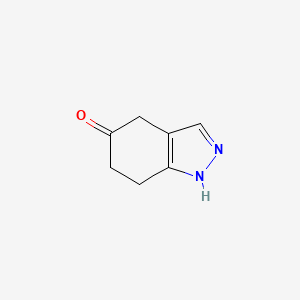

4,5,6,7-Tetrahydro-5(1h)-indazolone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,6,7-tetrahydroindazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNLWVBNNBDHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716996 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-00-3 | |

| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,6,7-Tetrahydro-5H-indazol-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physical and chemical properties of 4,5,6,7-tetrahydro-5(1h)-indazolone"

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,5,6,7-tetrahydro-5(1H)-indazolone

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic system where a pyrazole ring is fused to a cyclohexanone ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development. Its rigid structure, combined with multiple sites for chemical modification—namely the ketone functionality and the pyrazole ring's nitrogen atoms—renders it a versatile building block for the synthesis of more complex molecules. Derivatives of the closely related tetrahydroindazole core have demonstrated a wide range of biological activities, positioning this scaffold as a "privileged structure" in the pursuit of novel therapeutics. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for its application in research and synthesis.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its structure. The arrangement of atoms and bonds in this compound dictates its reactivity and physical behavior.

Chemical Structure

The structure consists of a cyclohexanone ring fused at the 4 and 5 positions with a pyrazole ring.

Caption: 2D Structure of this compound.

Key Identifiers

For unambiguous identification and literature searches, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 1,4,6,7-tetrahydroindazol-5-one | [1] |

| CAS Number | 1196154-00-3 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O | [1][2][3][4] |

| SMILES | C1CC2=NNC=C2CC1=O | [2] |

| InChIKey | WWNLWVBNNBDHDF-UHFFFAOYSA-N | [1] |

Isomerism and Tautomerism

A crucial chemical feature of the indazolone scaffold is its capacity for tautomerism. The labile proton on the pyrazole nitrogen can reside on either N1 (1H-tautomer) or N2 (2H-tautomer). Furthermore, the ketone can enolize. The relative stability of these tautomers is influenced by the solvent, pH, and substitution patterns. The N-alkylation or N-acylation of this scaffold often yields a mixture of N1 and N2 isomers, a critical consideration in synthetic design.[5]

References

"spectroscopic data (NMR, IR, Mass) of 4,5,6,7-tetrahydro-5(1h)-indazolone"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1H-indazol-5-one

Introduction

4,5,6,7-Tetrahydro-1H-indazol-5-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indazole scaffold, which is a core component in numerous pharmacologically active molecules, this compound serves as a valuable synthetic intermediate. Its structure, featuring a fused pyrazole and cyclohexanone ring system, presents a unique template for creating diverse molecular architectures.

Accurate structural elucidation is the bedrock of chemical research and development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and characterize 4,5,6,7-Tetrahydro-1H-indazol-5-one. The interpretation herein is synthesized from foundational spectroscopic principles and data from closely related structural analogs, offering a field-proven framework for analysis.

Molecular Structure and Key Features

The structural integrity of 4,5,6,7-Tetrahydro-1H-indazol-5-one (Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) is defined by its bicyclic nature.[1][2] The molecule's spectroscopic personality is dictated by several key features: the aromatic pyrazole ring, the aliphatic cyclohexanone ring, and the tautomeric nature of the N-H proton. Understanding these features is crucial for interpreting the spectral data that follows.

The numbering convention used for NMR assignments is presented in the diagram below.

Caption: Chemical structure and numbering of 4,5,6,7-Tetrahydro-1H-indazol-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4,5,6,7-Tetrahydro-1H-indazol-5-one, both ¹H and ¹³C NMR are essential. The presence of the ketone at the C5 position significantly influences the chemical shifts of neighboring protons and carbons compared to the parent 4,5,6,7-tetrahydro-1H-indazole structure.[3]

Experimental Protocol: NMR

A standard protocol for acquiring NMR spectra for this compound would be as follows:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like N-H.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical spectral width would be 0-12 ppm.

-

¹³C NMR Acquisition: Acquire using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain information on carbon types (CH₃, CH₂, CH, C). A wider spectral width (0-220 ppm) is necessary.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum is based on the known spectrum of 4,5,6,7-tetrahydro-1H-indazole[3] and the expected deshielding effects of the C5-carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH -1 | ~12.0 - 13.0 | Broad Singlet | - | 1H |

| CH -3 | ~7.3 - 7.5 | Singlet | - | 1H |

| CH₂ -7 | ~2.8 - 3.0 | Triplet | ~6-7 | 2H |

| CH₂ -4 | ~2.6 - 2.8 | Triplet | ~6-7 | 2H |

| CH₂ -6 | ~2.4 - 2.6 | Multiplet | ~6-7 | 2H |

Interpretation and Causality:

-

N-H Proton (~12.5 ppm): This proton is typically observed as a broad singlet far downfield due to its acidic nature and involvement in hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

C-H Proton at C3 (~7.4 ppm): This is the only proton on the pyrazole ring and appears as a sharp singlet in the aromatic region.

-

CH₂ Protons at C4 and C7 (~2.6-3.0 ppm): The protons on the carbons adjacent to the pyrazole ring (C4 and C7) are expected to be triplets. The protons at C4, being alpha to the carbonyl group, would likely be slightly more deshielded (further downfield) than those at C7.

-

CH₂ Protons at C6 (~2.5 ppm): The protons at C6 are beta to the carbonyl and adjacent to two other methylene groups, leading to a more complex splitting pattern, likely a multiplet (quintet or triplet of triplets).

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton and the presence of the carbonyl group. Tautomerism between 1H- and 2H-indazoles can sometimes be distinguished by the chemical shift of the C3 carbon.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O at C5 | ~195 - 205 |

| C -7a | ~140 - 145 |

| C -3 | ~133 - 138 |

| C -3a | ~115 - 120 |

| C -4 | ~35 - 40 |

| C -6 | ~30 - 35 |

| C -7 | ~20 - 25 |

Interpretation and Causality:

-

Carbonyl Carbon C5 (~200 ppm): The most downfield signal, characteristic of a ketone carbonyl carbon. Its presence is a definitive marker for the molecule.

-

Aromatic Carbons (C3, C3a, C7a): These carbons of the pyrazole ring appear in the typical aromatic region. C7a and C3 are quaternary and CH carbons, respectively, within the pyrazole ring system.

-

Aliphatic Carbons (C4, C6, C7): These signals correspond to the three methylene groups of the cyclohexanone ring. The carbon alpha to the carbonyl (C4) is expected to be the most downfield of the three, followed by C6 and C7.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum provides a distinct "fingerprint" based on the vibrational frequencies of bonds.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run first.

IR Spectral Data (Predicted)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3100 (broad) | N-H Stretch | Pyrazole N-H |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (C3) |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |

| 1715 - 1680 (strong) | C=O Stretch | Ketone |

| 1600 - 1450 | C=C/C=N Stretch | Pyrazole Ring |

Interpretation and Causality:

-

N-H Stretch (~3200 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond, with the broadening caused by hydrogen bonding.

-

C=O Stretch (~1700 cm⁻¹): The most prominent and diagnostic peak in the spectrum will be a strong, sharp absorption corresponding to the carbonyl group of the ketone. Its exact position can indicate the degree of conjugation or ring strain.

-

C-H Stretches: The spectrum will show distinct absorptions for the aromatic C-H bond just above 3000 cm⁻¹ and for the aliphatic C-H bonds just below 3000 cm⁻¹.

-

Ring Vibrations: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the pyrazole ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Experimental Protocol: MS

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion peak. Electron ionization (EI) is a higher-energy method that provides more extensive fragmentation patterns.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is used to determine the exact mass.

-

Data Analysis: Analyze the spectrum for the molecular ion peak ([M+H]⁺ in ESI or M⁺˙ in EI) and characteristic fragment ions.

Mass Spectral Data (Predicted)

-

Molecular Ion Peak (M⁺˙ or [M+H]⁺): The exact mass of 4,5,6,7-tetrahydro-1H-indazol-5-one is 136.0637 g/mol .[1] HRMS should detect a peak at m/z ≈ 136.0637 (for the radical cation M⁺˙) or 137.0715 (for the protonated molecule [M+H]⁺). This confirms the molecular formula C₇H₈N₂O.

-

Key Fragment Ions: The fragmentation pattern is dictated by the most stable ions and neutral losses that can be formed.

Caption: Plausible mass fragmentation pathways for 4,5,6,7-Tetrahydro-1H-indazol-5-one.

Interpretation and Causality:

-

Loss of Carbon Monoxide (CO): A very common fragmentation for cyclic ketones is the loss of a neutral CO molecule (28 Da). This would result in a fragment ion at m/z ≈ 108.

-

Retro-Diels-Alder Reaction: The fused ring system may undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (C₂H₄, 28 Da), also resulting in a fragment at m/z ≈ 108, or potentially the loss of the pyrazole moiety.

-

Loss of CH₂N₂: Another plausible fragmentation could involve the cleavage of the pyrazole ring, leading to a fragment at m/z ≈ 94.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of all data. The definitive identification of 4,5,6,7-tetrahydro-1H-indazol-5-one is achieved when NMR, IR, and MS data converge to support the same structure.

-

MS confirms the mass and formula (C₇H₈N₂O).

-

IR confirms the presence of key functional groups: a ketone (C=O), an N-H group, and both aromatic and aliphatic C-H bonds.

-

¹³C NMR confirms the carbon count (7 carbons) and types (one C=O, three aromatic/vinylic, three aliphatic CH₂).

-

¹H NMR confirms the proton count (8 protons) and their chemical environments, showing the connectivity and relative positions consistent with the proposed structure.

Together, these techniques provide a self-validating system, ensuring a high degree of confidence in the structural assignment for researchers engaged in synthesis, quality control, or further development of this important chemical entity.

References

- 1. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

GSK2830371: A Technical Guide to a Potent Allosteric Inhibitor of Wip1 Phosphatase

Introduction: Navigating the Identity of CAS Number 1196154-00-3

For researchers and drug development professionals, the precise identification of a chemical entity is paramount. While the CAS number 1196154-00-3 is sometimes associated with the compound 2,4,6,7-Tetrahydro-5H-indazol-5-one, a more thorough investigation of scientific literature and supplier databases reveals a strong and functionally significant association with GSK2830371 , a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Given the extensive pharmacological data and therapeutic relevance of GSK2830371, this guide will focus on this compound as the entity of interest for researchers in oncology and cell signaling. It is plausible that 1196154-00-3 may refer to a precursor or an incorrectly assigned identifier. For clarity and scientific accuracy, this document will henceforth refer to the Wip1 inhibitor as GSK2830371, while acknowledging its occasional linkage to the aforementioned CAS number. Some sources also cite the CAS number 1404456-53-6 for GSK2830371.[1]

GSK2830371 has emerged as a critical tool for interrogating the DNA damage response (DDR) and p53 signaling pathways. Its high potency and selectivity make it a valuable pharmacological probe and a potential therapeutic agent. This guide provides an in-depth overview of its properties, mechanism of action, experimental applications, and procurement details to empower researchers in their scientific endeavors.

Physicochemical Properties of GSK2830371

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. GSK2830371 is an orally bioavailable small molecule with characteristics that facilitate its use in both in vitro and in vivo studies.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 g/mol | |

| Appearance | Light yellow powder | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Storage | Store at -20°C | |

| CAS Number | 1404456-53-6 (more commonly associated) | [1] |

Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase, with an IC₅₀ of 6 nM.[1] Unlike active-site inhibitors, GSK2830371 binds to a flap subdomain outside the catalytic site of Wip1. This allosteric interaction induces a conformational change that inhibits the phosphatase's enzymatic activity. This mode of inhibition contributes to its high selectivity for Wip1 over other phosphatases.

Wip1 (also known as PPM1D) is a serine/threonine phosphatase that plays a critical role as a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[2][3] In response to cellular stress, such as DNA damage, a cascade of signaling events leads to the activation of kinases like ATM and Chk2, which in turn phosphorylate and activate p53. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.

Wip1 acts as a homeostatic regulator by dephosphorylating and inactivating key proteins in this pathway, including ATM, Chk2, and p53 itself (specifically at Ser15).[3][4][5] By inhibiting Wip1, GSK2830371 effectively removes this "brake" on the DDR and p53 signaling. This leads to the sustained phosphorylation and activation of Wip1 substrates, amplifying the anti-proliferative and pro-apoptotic signals.[1]

Signaling Pathway of GSK2830371 Action

Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

Experimental Protocols and Applications

The unique mechanism of GSK2830371 makes it a versatile tool for a range of experimental applications, from basic research into cell signaling to preclinical evaluation of novel cancer therapies.

In Vitro Cell-Based Assays

Objective: To assess the anti-proliferative and pro-apoptotic effects of GSK2830371, alone or in combination with other agents.

Cell Line Selection: The choice of cell line is critical. Cell lines with wild-type p53 are generally more sensitive to GSK2830371.[1] Sensitivity can be enhanced in cell lines with amplification of the PPM1D gene, which encodes Wip1.[6]

Protocol: Cell Viability Assay (e.g., using CCK-8 or SRB)

-

Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of GSK2830371 in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. A typical concentration range for initial screening is 0.01 to 10 µM.[7][8]

-

Treatment: Treat cells with a serial dilution of GSK2830371. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.

-

Incubation: Incubate the plates for 48-96 hours, depending on the cell doubling time.[8]

-

Viability Assessment: Add the viability reagent (e.g., CCK-8) and incubate as per the manufacturer's instructions. Measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Rationale: This protocol allows for the quantitative determination of the dose-dependent effect of GSK2830371 on cell proliferation. The extended incubation period is necessary to observe the downstream effects of p53 activation, which include cell cycle arrest and apoptosis.

Protocol: Western Blot Analysis of Pathway Modulation

-

Treatment: Treat cells in 6-well plates with GSK2830371 at a concentration known to be effective (e.g., 2.5 µM) for various time points (e.g., 0, 2, 4, 8, 24 hours).[7][9]

-

Cell Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-p53 (Ser15), total p53, phospho-Chk2 (Thr68), and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Rationale: This experiment provides direct evidence of the on-target effect of GSK2830371 by visualizing the increased phosphorylation of Wip1 substrates and the upregulation of p53 target genes like p21.[7]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a preclinical animal model.

Model System: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous or orthotopic xenografts of a responsive human cancer cell line (e.g., DOHH2 lymphoma).[1]

Protocol: Tumor Growth Inhibition Study

-

Tumor Implantation: Inoculate mice with tumor cells. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Drug Formulation and Administration: Formulate GSK2830371 for oral administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Administer GSK2830371 by oral gavage at doses ranging from 75 to 150 mg/kg, once or twice daily.[1] The control group receives the vehicle alone.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target modulation (e.g., increased phospho-p53).

Rationale: This protocol assesses the therapeutic potential of GSK2830371 in a living organism. Oral administration mimics a clinically relevant route. Monitoring both tumor growth and animal well-being is crucial for evaluating efficacy and toxicity. The short half-life of GSK2830371 may necessitate more frequent dosing to achieve sustained target inhibition.[7]

Synergistic Combinations

A particularly promising application of GSK2830371 is in combination with other anti-cancer agents, especially those that also modulate the p53 pathway. Numerous studies have demonstrated a synergistic effect when GSK2830371 is combined with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[6][8][9][10] MDM2 inhibitors prevent the degradation of p53, leading to its accumulation. The concurrent inhibition of Wip1 by GSK2830371 ensures that this accumulated p53 is in a hyper-phosphorylated and highly active state, leading to a more robust anti-tumor response.[9]

Experimental Workflow for Synergy Assessment

Caption: A streamlined workflow for assessing the synergistic potential of GSK2830371 with an MDM2 inhibitor.

Suppliers of GSK2830371

For research purposes, GSK2830371 is available from several reputable suppliers of biochemicals and research reagents. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

-

Selleck Chemicals: A well-known supplier of inhibitors and bioactive compounds.[1]

-

R&D Systems (a Bio-Techne brand): Offers a range of high-purity reagents for life science research.

-

Tocris Bioscience (a Bio-Techne brand): Specializes in small molecules and peptides for pharmacology and cell biology research.

-

MedchemExpress: Provides a wide array of research chemicals and inhibitors.[7]

-

Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment.

-

ProbeChem: A supplier of chemical probes and inhibitors.[11]

-

Chemgood: A manufacturer and supplier of chemicals.

-

Lab Procurement Services: A distributor of laboratory supplies.[12]

Conclusion

GSK2830371 is a powerful and selective pharmacological tool for the investigation of the Wip1 phosphatase and its role in the DNA damage response and p53 signaling. Its allosteric mechanism of action and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. For researchers in oncology and drug discovery, GSK2830371 offers a unique opportunity to explore the therapeutic potential of reactivating the p53 tumor suppressor pathway. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the effective utilization of this important research compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GSK2830371 | PPM1D inhibitor | Probechem Biochemicals [probechem.com]

- 12. labproservices.com [labproservices.com]

In Silico Docking of 4,5,6,7-Tetrahydro-5(1H)-indazolone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A key mechanism underlying their anticancer properties is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[4][5] Consequently, VEGFR-2 has emerged as a major target for anti-angiogenic cancer therapies.[2][6] This guide provides an in-depth, technical walkthrough of performing in silico molecular docking studies on novel 4,5,6,7-tetrahydro-5(1H)-indazolone derivatives against the VEGFR-2 kinase domain, designed for researchers and drug development professionals.

Foundational Principles: The Rationale of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex.[7] The primary objectives are twofold: to predict the binding mode and to estimate the binding affinity, usually represented as a scoring function.[8] This process allows for the rapid, computational screening of vast chemical libraries to identify promising "hit" compounds and to guide the optimization of "lead" compounds by providing atomic-level insights into their interactions with the target.[7]

The core of any docking experiment rests on two components: a search algorithm and a scoring function.

-

Search Algorithm: This component explores the vast conformational space of the ligand within the defined active site of the protein, generating a multitude of possible binding poses. Algorithms like the Lamarckian Genetic Algorithm (LGA), used in AutoDock, are effective at balancing a global search of the energy landscape with local energy minimizations to find the most favorable poses.[9]

-

Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score representative of the binding free energy.[10] The AutoDock scoring function, for example, is an empirical free energy force field that includes terms for van der Waals interactions, hydrogen bonding, electrostatic interactions, and desolvation energy.[10] A more negative score typically indicates a more favorable binding affinity.[10]

By understanding how derivatives of a core scaffold like this compound interact with the key amino acid residues in the VEGFR-2 active site, we can rationally design novel molecules with enhanced potency and selectivity.

The Target: VEGFR-2 Kinase Domain

For this guide, we will focus on the ATP-binding site of the VEGFR-2 kinase domain. The crystal structure of human VEGFR-2 in complex with a potent imidazo[1,2-b]pyridazine inhibitor, available from the Protein Data Bank (PDB), provides an excellent starting point for our study.

-

Selected PDB Entry: 3VO3

-

Resolution: 1.52 Å[1]

-

Method: X-ray Diffraction[1]

-

Key Rationale for Selection: This structure is of high resolution and contains a co-crystallized inhibitor within the ATP-binding site. This provides a validated binding pocket and allows for a direct comparison between the docked poses of our novel ligands and a known binder, which is a crucial step for validating the docking protocol.

The ATP-binding site of VEGFR-2, typical of kinases, features a "hinge region" that forms critical hydrogen bonds with ATP or competitive inhibitors. Key residues in this region, such as Cysteine 919 (Cys919) , are pivotal for anchoring inhibitors.[11] Other important interactions often occur with residues like Glutamate 885 (Glu885) and Aspartate 1046 (Asp1046) in the DFG motif region.[11][12] Our docking study will aim to predict whether our indazolone derivatives can form these canonical interactions.

Experimental Workflow: A Step-by-Step Protocol

This section details a comprehensive, field-proven protocol for docking a novel this compound derivative into the VEGFR-2 kinase domain using the AutoDock suite of tools.

References

- 1. rcsb.org [rcsb.org]

- 2. researchgate.net [researchgate.net]

- 3. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]

- 4. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]

- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding Affinity via Docking: Fact and Fiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

"crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives"

An In-Depth Technical Guide to the Crystal Structure Analysis of 4,5,6,7-Tetrahydro-1H-Indazol-4-One Derivatives

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and human neutrophil elastase (HNE) inhibitory properties.[1][2][3][4] Understanding their three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for establishing structure-activity relationships (SAR) and guiding rational drug design.

The Strategic Importance of Crystal Structure Analysis in Drug Discovery

The 4,5,6,7-tetrahydro-1H-indazol-4-one core is a versatile scaffold in medicinal chemistry.[3] Its derivatives have demonstrated potent biological activities, making them attractive candidates for therapeutic development.[2][5][6] Crystal structure analysis serves as the definitive method to elucidate the precise three-dimensional geometry of these molecules. This information is not merely academic; it provides critical insights into:

-

Conformational States: The non-aromatic six-membered ring of the tetrahydro-indazolone core often adopts specific conformations, such as a distorted envelope, which influences the overall molecular shape.[1][2]

-

Intermolecular Interactions: The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions, including hydrogen bonds, C-H···O, C-H···π, and π–π stacking interactions.[2][7] These same forces are fundamental to how a drug molecule binds to its biological target.[8][9][10]

-

Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration, which is a critical requirement for pharmaceutical development.[11]

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varied physical properties, including solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these forms.

By providing an atomic-resolution blueprint, crystallographic data enables computational chemists to perform more accurate docking studies and helps medicinal chemists design next-generation analogs with improved potency and specificity.[4]

The Experimental Pathway: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of physicochemical principles. Each stage presents unique challenges and requires careful methodological choices.

Caption: Overall workflow for crystal structure analysis.

Synthesis of Tetrahydro-1H-Indazol-4-one Derivatives

The synthesis typically begins with the formation of the core indazolone scaffold, followed by derivatization. A common route involves the cyclocondensation of a substituted 2-acetyl-cyclohexane-1,3-dione with a hydrazine derivative (e.g., phenylhydrazine).[5][12] Further modifications, such as aldol condensation at the C5 position with various aldehydes, introduce diverse substituents.[1][2]

For example, the synthesis of (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is achieved by reacting 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one with 4-chlorobenzaldehyde in ethanol with a sodium hydroxide catalyst.[1] The resulting precipitate is then purified, typically by recrystallization, to yield the final product ready for crystal growth experiments.[1]

The Art and Science of Crystallization

Obtaining a high-quality single crystal is often the most significant bottleneck in the entire process.[13][14] The goal is to grow a crystal that is well-ordered, free of defects, and of a suitable size (typically >0.1 mm).[15] This is achieved by slowly inducing a state of supersaturation in a solution of the purified compound.[16]

Protocol: Crystallization by Slow Evaporation

This is a foundational and widely used technique for small molecules. The choice of solvent is critical; an ideal solvent dissolves the compound moderately at room temperature.

-

Solvent Screening: Test the solubility of a few milligrams of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to find one with moderate solubility.

-

Solution Preparation: Dissolve the purified compound (5-10 mg) in a minimal amount of the chosen solvent in a small, clean vial. Ensure the compound is fully dissolved, warming gently if necessary.

-

Filtration (Optional but Recommended): To remove dust or particulate matter that could cause uncontrolled nucleation, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.

-

Crystal Growth: Cover the vial with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks. The slower the evaporation, the larger and higher quality the crystals are likely to be.[16]

-

Incubation: Place the vial in a vibration-free location at a constant temperature.

-

Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and dry them on filter paper.

Causality in Method Selection:

-

Slow Evaporation is chosen for its simplicity and effectiveness when a suitable single-solvent system is found.[16]

-

Vapor Diffusion is an excellent alternative, especially when only milligram quantities are available.[17] In this method, a solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[17][18]

Elucidating the Structure: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[19][20] The fundamental principle is based on the diffraction of a monochromatic X-ray beam by the ordered electron clouds of the atoms in the crystal lattice.[15][20]

Experimental Protocol: A Typical SCXRD Workflow

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a thin glass fiber or a loop with a non-interfering substance like oil or epoxy.[19] This assembly is then attached to a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer, where it is cooled to a low temperature (typically ~100 K) by a stream of nitrogen gas to minimize thermal vibrations of the atoms. An intense, monochromatic X-ray beam is directed at the crystal.[20] The crystal is rotated through various angles, and the resulting diffraction pattern—a series of spots of varying intensity—is recorded by a detector.[15][21]

-

Data Processing: The collected raw data is processed to determine the unit cell dimensions, space group, and the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[15] This map reveals the positions of the atoms in the crystal.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.[20]

The final output is typically a Crystallographic Information File (CIF), which contains all the necessary information about the crystal structure, including atomic coordinates, bond lengths, and bond angles.[22]

Interpreting the Data: Structural Insights and Intermolecular Forces

The refined crystal structure provides a wealth of information. For 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives, analysis often focuses on the conformation of the flexible six-membered ring and the intricate network of non-covalent interactions that stabilize the crystal packing.

Caption: Common intermolecular interactions in indazolone crystals.

Key Structural Features:

-

Molecular Conformation: Derivatives like (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one show a highly twisted structure, with significant dihedral angles between the various ring systems.[1] The six-membered tetrahydro ring commonly adopts a distorted envelope conformation.[1][2]

-

Hydrogen Bonding: While classic N-H···O or O-H···O bonds are strong organizing forces, weaker C-H···O interactions are also prevalent and play a crucial role in the crystal packing of these derivatives.[1][9]

-

π–π Stacking: When aromatic substituents are present (e.g., an N-bound phenyl ring), π–π stacking interactions between the rings of adjacent molecules often contribute to the formation of stacks or columns within the crystal.[2][23]

-

van der Waals Forces: A large number of H···H contacts are typically observed, indicating that van der Waals interactions play a significant role in the overall crystal packing.[1]

Data Presentation: Example Crystallographic Data

The following table summarizes key crystallographic data for two representative derivatives, illustrating the standard format for reporting such information.

| Parameter | (E)-5-(4-chlorobenzylidene)-...[1] | (E)-5-(4-methylbenzylidene)-...[2] |

| Chemical Formula | C₂₀H₁₅ClN₂O | C₂₁H₁₈N₂O |

| Formula Weight | 346.80 | 326.39 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 15.1107 (9) | 15.4260 (10) |

| b (Å) | 8.6604 (5) | 8.7177 (5) |

| c (Å) | 13.0645 (8) | 12.9265 (8) |

| β (°) | 99.432 (5) | 98.715 (5) |

| Volume (ų) | 1685.2 (2) | 1716.3 (2) |

| Z (Molecules/Unit Cell) | 4 | 4 |

| Final R₁ [I > 2σ(I)] | 0.0528 | 0.0453 |

Advanced Visualization: Hirshfeld Surface Analysis

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is employed.[24] This technique partitions the crystal space into regions defined by the electron distribution of individual molecules.[25]

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.[1][23] This provides an immediate visual summary of the key interaction points.

Furthermore, the analysis generates 2D "fingerprint plots," which quantify the contribution of different types of intermolecular contacts to the overall crystal packing. For example, in the crystal structure of an indazole derivative, the fingerprint plot might show that H···H contacts account for 51.7% of the surface, C···H/H···C contacts for 29.2%, and C···H/H···O contacts for 8.6%.[2] This quantitative breakdown is invaluable for understanding the forces that stabilize the crystal and, by extension, the interactions the molecule might form with a protein target.

Conclusion

The crystal structure analysis of 4,5,6,7-tetrahydro-1H-indazol-4-one derivatives is an indispensable tool in modern drug discovery. It transcends simple structure determination, providing a detailed roadmap of molecular conformation and the subtle non-covalent forces that govern molecular recognition. By integrating meticulous synthesis and crystallization with advanced techniques like single-crystal X-ray diffraction and Hirshfeld surface analysis, researchers can establish robust structure-activity relationships, paving the way for the rational design of more effective and specific therapeutic agents. The data derived from these analyses, often deposited in public repositories like the Cambridge Structural Database (CSD), contributes to the collective knowledge of the scientific community, fueling future discoveries.[22][26][27]

References

- 1. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. H‐Bond: Τhe Chemistry‐Biology H‐Bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The role of hydrogen-bonds in drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. rigaku.com [rigaku.com]

- 22. iric.imet-db.ru [iric.imet-db.ru]

- 23. Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 26. research.manchester.ac.uk [research.manchester.ac.uk]

- 27. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-Depth Technical Guide to the Tautomeric Forms of the 1,5,6,7-Tetrahydro-4H-indazol-4-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,5,6,7-tetrahydro-4H-indazol-4-one is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors targeting a range of enzymes, including human neutrophil elastase (HNE) and SARS-CoV-2 main protease (Mpro)[1][2][3]. Its synthetic accessibility and potential for substitution make it highly attractive; however, its utility is complicated by a subtle yet critical phenomenon: tautomerism. This scaffold exists as a dynamic equilibrium of multiple isomers, primarily the 1H- and 2H-annular tautomers of the pyrazole ring. The position of this equilibrium, which dictates the molecule's hydrogen-bonding pattern, shape, and electronic properties, is highly sensitive to substituents, solvent, and physical state. Mischaracterization or failure to control the dominant tautomeric form can lead to inconsistent biological data and challenges in establishing robust structure-activity relationships (SAR). This guide provides a comprehensive analysis of the tautomerism of this scaffold, integrating computational prediction with definitive experimental validation to offer a self-validating framework for researchers.

Introduction: The Tautomeric Challenge

The 1,5,6,7-tetrahydro-4H-indazol-4-one core structure presents two distinct types of tautomerism: annular prototropic tautomerism within the pyrazole ring and keto-enol tautomerism in the fused cyclohexanone ring. Understanding the interplay between these forms is paramount for rational drug design.

-

Annular Tautomerism: A proton shifts between the N1 and N2 positions of the indazole ring, leading to the 1H- and 2H-tautomers. This is the most significant equilibrium, as the energy difference between these two forms is often small, allowing them to coexist in solution.[4]

-

Keto-Enol Tautomerism: The ketone at the C4 position can potentially tautomerize to its corresponding enol form. However, computational studies have demonstrated that this enol (OH) form is energetically unfavorable because it disrupts the aromaticity of the pyrazole ring system.[4] Therefore, for practical purposes, the equilibrium is almost exclusively between the 1H-keto and 2H-keto forms.

The challenge for drug developers is that these two primary tautomers are distinct chemical entities with different physicochemical properties. They present different hydrogen bond donor/acceptor profiles, which can fundamentally alter their interaction with a biological target.[5][6] This guide will dissect the factors governing this equilibrium and provide robust protocols for its characterization.

Caption: Fig. 1: Primary tautomeric forms of the scaffold.

Factors Governing Tautomeric Preference

The tautomeric equilibrium constant (KT = [1H]/[2H]) is not fixed; it is a delicate balance influenced by several factors:

-

Physical State: In the solid state, crystal packing forces and intermolecular hydrogen bonding often select for a single tautomer. In contrast, solution-state NMR frequently reveals a mixture of both 1H and 2H forms.[7][8]

-

Solvent: The polarity of the solvent plays a crucial role. Polar solvents like DMSO can stabilize the tautomer with the larger dipole moment, influencing the equilibrium position.[2][4]

-

Substituents: The electronic nature of substituents on the scaffold significantly impacts stability. For example, computational studies have shown that for the unsubstituted parent molecule, the 2H tautomer is more stable in the gas phase. However, substitution patterns can reverse this preference.[4][7] Specifically, a methyl group at the 3-position tends to favor the 2H tautomer.[4]

Section I: Predictive Analysis via Computational Chemistry

Before embarking on synthesis, computational modeling provides invaluable insight into the intrinsic stability of the tautomers. This in silico analysis allows for the early prediction of the dominant form, guiding synthetic strategy and analytical characterization.

Causality Behind Method Selection: The goal is to accurately calculate the ground-state energies of the tautomers. A hierarchy of methods is employed. Semi-empirical methods like AM1 are fast but less accurate, making them suitable for initial exploration.[4] For higher accuracy, Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-31G**) offers the best balance of computational cost and precision for these systems, showing excellent agreement with experimental results.[4][9]

Caption: Fig. 2: In silico workflow for tautomer prediction.

Data Summary: Calculated Relative Energies

The following table summarizes results from DFT (B3LYP/6-31G**) calculations, illustrating the small energy gap between the 1H and 2H forms and the high instability of the OH form.[4]

| Compound | Substituent(s) | ΔE (2H vs 1H) (kJ/mol) | ΔE (OH vs 1H) (kJ/mol) | Predicted Gas Phase Stability |

| 1 | None | -3.01 | +58.9 | 2H > 1H >> OH |

| 2 | 6,6-dimethyl | -2.43 | +58.7 | 2H > 1H >> OH |

| 3 | 3-methyl | -8.63 | +58.3 | 2H > 1H >> OH |

| 4 | 3,6,6-trimethyl | -8.02 | +59.2 | 2H > 1H >> OH |

| Data adapted from computational studies. Negative ΔE indicates the 2H tautomer is more stable than the 1H tautomer.[4] |

Section II: Empirical Validation & Structural Elucidation

While computation provides a strong hypothesis, it must be validated by empirical data. A multi-technique spectroscopic approach is essential for unambiguous characterization.

Core Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomeric equilibria in solution.

Protocol 1: Determining Tautomeric Ratio via ¹H NMR

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d6) at a known concentration (typically 5-10 mg/mL).

-

Acquisition: Acquire a standard quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1, e.g., 30s) to allow for full relaxation of all protons, which is critical for accurate integration.

-

Analysis: Identify distinct, well-resolved signals corresponding to each tautomer. Protons on the pyrazole ring or adjacent to it are often the most diagnostic.

-

Quantification: Integrate the signals for the 1H and 2H forms. The tautomeric ratio is determined by the ratio of these integrals. For example, for 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the equilibrium constant Keq ([1H]/[2H]) was determined to be 1.04 in DMSO-d6.[8]

Protocol 2: Unambiguous Tautomer Assignment via ¹³C and ¹⁵N NMR

Causality: While ¹H NMR quantifies the ratio, ¹³C and ¹⁵N NMR provide definitive structural assignment. The electronic environment of the pyrazole carbons and nitrogens is significantly different between the two tautomers.

-

Acquisition: Acquire a standard proton-decoupled ¹³C spectrum and 2D correlation spectra such as ¹H-¹⁵N HMBC. The latter is crucial for directly probing the nitrogen environments.

-

Analysis & Interpretation:

-

¹³C NMR: The chemical shifts of the bridgehead carbon (C7a) and the carbon adjacent to the protonated nitrogen (C3) are highly diagnostic.

-

¹⁵N NMR: The ¹H-¹⁵N HMBC will show a correlation from the N-H proton to its directly bonded nitrogen, providing unambiguous proof of the proton's location (N1 vs. N2).

-

Data Summary: Diagnostic ¹³C Chemical Shifts (in DMSO-d6)

| Tautomer | C3 (δ, ppm) | C7a (δ, ppm) |

| 1H-form | ~141 | ~113 |

| 2H-form | ~134 | ~118.5 |

| Approximate chemical shifts based on reported data.[8] |

Definitive Proof: Single-Crystal X-ray Diffraction

For absolute confirmation of structure in the solid state, X-ray crystallography is the gold standard.

Protocol 3: Solid-State Tautomer Identification

-

Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection & Refinement: Mount a suitable crystal and collect diffraction data.

-

Structure Solution: Solve the structure to generate an electron density map. The positions of heavier atoms (C, N, O) are determined first, followed by the location of hydrogen atoms, particularly the one on the pyrazole ring, which definitively identifies the tautomer present in the crystal lattice. This method also reveals the intermolecular hydrogen-bonding network that stabilizes the observed form.[8]

Caption: Fig. 3: Experimental workflow for tautomer validation.

Implications in Drug Discovery

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties.

-

Pharmacodynamics: The 1H- and 2H-tautomers present different hydrogen bond donor-acceptor patterns. A receptor active site may have a specific requirement that only one tautomer can satisfy. An N1-H may act as a hydrogen bond donor, while in the 2H-tautomer, this position becomes a lone-pair acceptor.

-

Pharmacokinetics: Properties like solubility, lipophilicity (logP), and pKa can differ between tautomers, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

-

Intellectual Property: Defining and claiming a specific tautomer can be crucial for patent protection. A robust characterization package, as described here, is essential to support such claims.

Conclusion

The 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold is a powerful tool in drug discovery, but its tautomeric nature demands rigorous investigation. A successful research program must treat the 1H and 2H forms as distinct molecular entities. By integrating predictive computational modeling with a suite of definitive spectroscopic techniques—primarily multi-nuclear NMR and, when possible, X-ray crystallography—researchers can establish a self-validating system. This ensures the correct structure is assigned, tautomeric ratios are understood, and structure-activity relationships are built on a foundation of scientific integrity, ultimately accelerating the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

"mechanism of action of indazole-containing compounds"

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 10. Pazopanib - Wikipedia [en.wikipedia.org]

- 11. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 13. droracle.ai [droracle.ai]

- 14. What is the mechanism of Entrectinib? [synapse.patsnap.com]

- 15. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cancercareontario.ca [cancercareontario.ca]

- 17. What is Entrectinib used for? [synapse.patsnap.com]

- 18. Entrectinib for the treatment of metastatic NSCLC: safety and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Indazole-based microtubule-targeting agents as potential candidates for anticancer drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. domainex.co.uk [domainex.co.uk]

- 28. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 29. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Targeting of Tetrahydro-indazolone Derivatives for Drug Discovery Professionals

Abstract: The tetrahydro-indazolone scaffold represents a "privileged structure" in modern medicinal chemistry, demonstrating remarkable versatility in binding to a wide array of high-value therapeutic targets. This guide provides an in-depth analysis of the key molecular targets modulated by tetrahydro-indazolone derivatives, with a primary focus on oncology and inflammatory diseases. We will explore the mechanistic basis for their activity against protein kinases, inflammatory enzymes, and other critical cellular proteins. This document is intended for researchers, scientists, and drug development professionals, offering not only a summary of the current state of knowledge but also practical, field-proven experimental protocols and workflows to validate and advance novel compounds based on this promising scaffold.

Part 1: The Tetrahydro-indazolone Scaffold: A Foundation for Diverse Bioactivity

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of many FDA-approved drugs.[1][2] Its partially saturated counterpart, the tetrahydro-indazolone core, retains key structural features for potent and selective protein binding while offering greater three-dimensional diversity. This structural flexibility allows for the fine-tuning of physicochemical properties, which is critical for developing candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The synthetic accessibility of this scaffold, often achieved through straightforward cyclocondensation reactions, further enhances its appeal for constructing large, diverse chemical libraries for high-throughput screening.[3][4] Notably, the tetrahydro-indazolone core shares structural similarities with other potent kinase inhibitor scaffolds, such as the phenylpyrazolopyrimidines, suggesting a rational basis for its efficacy in this target class.[5]

Part 2: Premier Therapeutic Targets in Oncology

The dysregulation of cellular signaling is a hallmark of cancer, and the tetrahydro-indazolone scaffold has proven to be a fertile ground for the discovery of potent anti-cancer agents. These derivatives primarily exert their effects by targeting key nodes in oncogenic signaling pathways, including protein kinases and protein quality control machinery.

Protein Kinases: Intercepting Cancer's Command and Control

Protein kinases are fundamental regulators of cell growth, proliferation, and survival, and their aberrant activity is a direct driver of many cancers. Tetrahydro-indazolone derivatives have demonstrated inhibitory activity against several crucial kinase families.

Mechanistic Rationale: The cell division cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners. In many cancers, this control is lost, leading to unchecked proliferation. CDK2, in complex with cyclin E or cyclin A, is critical for the G1/S phase transition. Inhibiting CDK2 can therefore arrest the cell cycle and prevent cancer cell division. A high-throughput screen identified a tetrahydro-indazolone derivative as a potent inhibitor of the CDK2/cyclin A complex, demonstrating that these compounds can effectively target the ATP-binding pocket of the kinase.[6] Further studies indicate that these inhibitors favor binding to the CDK2/cyclin complex over free CDK2, with computational models predicting a binding site at the protein-protein interface, offering a potential avenue for achieving selectivity.[6]

Quantitative Data: Inhibition of CDK2/Cyclin Complexes

| Compound ID | Target | IC50 (µM) | Binding Affinity (Kd, µM) vs CDK2 | Reference |

| Hit Cmpd 3 | CDK2/Cyclin A | ~10 | 15.4 | [6] |

| Analogue 53 | CDK2/Cyclin A | ~3 | 5.2 | [6] |

| Analogue 59 | CDK2/Cyclin A | ~2 | 4.8 | [6] |

Signaling Pathway: CDK2 Inhibition

Caption: Inhibition of the CDK2/Cyclin E complex by tetrahydro-indazolone derivatives blocks progression into the S phase of the cell cycle.

Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay

This protocol is designed to measure the inhibitory effect of test compounds on the kinase activity of the CDK2/Cyclin A complex.

-

Principle: The assay quantifies the transfer of the γ-phosphate from ATP to a specific peptide substrate by the CDK2/Cyclin A enzyme. The amount of phosphorylated substrate is measured, typically using a luminescence-based system where light output is inversely proportional to the amount of ATP consumed.

-

Materials:

-

Recombinant human CDK2/Cyclin A enzyme (e.g., from MilliporeSigma or Thermo Fisher).

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

-

Peptide substrate (e.g., Histone H1).

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Test compounds (tetrahydro-indazolone derivatives) dissolved in 100% DMSO.

-

ATP solution.

-

White, opaque 96-well or 384-well plates.

-

-

Methodology:

-

Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted to create a 10-point curve (e.g., 100 µM to 5 nM final assay concentration).

-

Add 5 µL of Assay Buffer containing the peptide substrate and the CDK2/Cyclin A enzyme to each well.

-

Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

-

Incubate the plate for 10 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically near the Km for the enzyme, e.g., 10 µM).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and measure remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis & Validation:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Self-Validation: The assay includes a "no enzyme" control (maximum signal) and a "DMSO only" control (minimum signal). The Z'-factor, a measure of assay quality, should be calculated and must be > 0.5 for the results to be considered valid.

-

Mechanistic Rationale: c-Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell adhesion, growth, and motility.[5] Elevated c-Src expression and activity are frequently observed in epithelial tumors and are key modulators of cancer cell invasion and metastasis.[5] The structural similarity of the tetrahydro-indazolone scaffold to known pyrazolopyrimidine-based Src inhibitors like PP1 and PP2 provides a strong rationale for targeting this kinase.[5] Indeed, derivatives have been synthesized that show modest to good inhibition of c-Src, with IC50 values in the micromolar range.[5]

Quantitative Data: Inhibition of c-Src Kinase

| Compound Derivative | IC50 (µM) | Reference |

| 4-tertbutylphenyl | 35.1 | [5] |

| 3,4-dichlorophenyl | 50.7 | [5] |

Mechanistic Rationale: While much of the specific data for RTK inhibition lies with the broader indazole class, the findings are highly relevant and predictive for tetrahydro-indazolone derivatives. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] Fibroblast Growth Factor Receptors (FGFRs) are also crucial in cell proliferation and differentiation, and their dysregulation is linked to numerous cancers.[7] Indazole-based compounds, such as the FDA-approved drug Pazopanib, are potent VEGFR-2 inhibitors.[7] This establishes a clear precedent for screening tetrahydro-indazolone libraries against these critical RTKs.

Signaling Pathway: VEGFR-2 Cascade

References

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 6. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Polyheterocyclic Structures from 4,5,6,7-Tetrahydroindol-4-ones: Application Notes and Protocols

Introduction: The Versatile 4,5,6,7-Tetrahydroindol-4-one Scaffold

The 4,5,6,7-tetrahydroindol-4-one core is a privileged scaffold in medicinal chemistry and materials science. Its unique structure, featuring a fused pyrrole and a cyclohexanone ring, offers a rich landscape for chemical modification, enabling the synthesis of a diverse array of complex polyheterocyclic structures.[1][2] The presence of both a nucleophilic pyrrole ring and an electrophilic ketone functionality within the same molecule allows for a variety of synthetic transformations, making it a valuable starting material for the construction of novel molecular architectures with potential applications in drug discovery and optoelectronics.[1][2]

This guide provides an in-depth exploration of the synthetic utility of 4,5,6,7-tetrahydroindol-4-ones, offering detailed protocols and expert insights into the construction of fused heterocyclic systems. We will delve into the strategic considerations behind key synthetic transformations and provide step-by-step procedures for the preparation of important intermediates and final polyheterocyclic compounds.

Strategic Overview: Pathways to Polyheterocyclic Systems

The synthetic strategies for elaborating the 4,5,6,7-tetrahydroindol-4-one scaffold can be broadly categorized by the point of fusion on the indole nucleus. The most common approaches involve the construction of new rings at the [c]-face (4,5-positions) of the cyclohexanone ring and the [b]-face (2,3-positions) of the pyrrole ring.

PART 1: Synthesis of [c]-Fused (4,5-Annulated) Polyheterocycles

A prevalent and highly effective strategy for constructing polyheterocycles from 4,5,6,7-tetrahydroindol-4-ones involves the functionalization of the α-position to the ketone, followed by cyclization to form a new ring fused at the 4 and 5 positions. A key intermediate in many of these syntheses is the α-formylated tetrahydroindolone.

Key Intermediate: α-Formylation of 4,5,6,7-Tetrahydroindol-4-one

The introduction of a formyl group at the 5-position of the tetrahydroindolone ring is a critical first step in the synthesis of many [c]-fused systems. This reaction is typically achieved through a Claisen condensation with an excess of ethyl formate in the presence of a strong base. The resulting β-ketoaldehyde exists predominantly in its enol form.

Protocol 1: General Procedure for the α-Formylation of 4,5,6,7-Tetrahydroindol-4-ones

This protocol describes the regioselective α-formylation of the ketone functionality.[1][2]

Materials:

-

Substituted 4,5,6,7-tetrahydroindol-4-one

-

Ethyl formate

-

Sodium methoxide (NaOMe) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methoxide (1.2 equivalents) in anhydrous diethyl ether.

-

To this suspension, add a solution of the 4,5,6,7-tetrahydroindol-4-one (1.0 equivalent) in a minimal amount of anhydrous diethyl ether.

-

Add an excess of ethyl formate (at least 3.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude α-formylated product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Causality and Insights:

-

The use of a strong, non-nucleophilic base like NaOMe or t-BuOK is crucial for the deprotonation at the α-carbon of the ketone, initiating the Claisen condensation.

-

A large excess of ethyl formate is used to drive the equilibrium towards the product.

-

The acidic workup ensures the protonation of the enolate, leading to the stable enol form of the β-ketoaldehyde.

From Formylation to Fused Heterocycles: The Enaminoketone Intermediate

The α-formylated tetrahydroindolone is a versatile precursor that can be readily converted into an enaminoketone. This transformation is a key step for the subsequent synthesis of fused nitrogen-containing heterocycles such as pyrimidines and pyridines.

Protocol 2: Synthesis of Enaminoketones from α-Formyl-4,5,6,7-tetrahydroindol-4-ones

This protocol details the conversion of the β-ketoaldehyde to a more stable and reactive enaminoketone.[1][2]

Materials:

-

α-Formyl-4,5,6,7-tetrahydroindol-4-one

-

Secondary amine (e.g., diethylamine, piperidine, morpholine)

-

Anhydrous ethanol or benzene

-

Dean-Stark apparatus (if using benzene)

Procedure:

-

Dissolve the α-formyl-4,5,6,7-tetrahydroindol-4-one (1.0 equivalent) in anhydrous ethanol or benzene.

-

Add the secondary amine (1.1 equivalents) to the solution.

-

If using benzene, reflux the mixture with a Dean-Stark trap to remove water. If using ethanol, stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure. The resulting enaminoketone is often pure enough for the next step, but can be purified by crystallization or column chromatography if needed.

Causality and Insights:

-